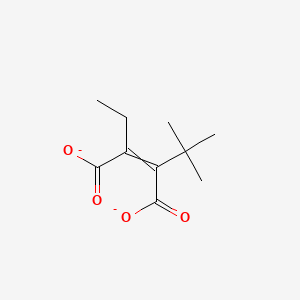

2-Tert-butyl-3-ethylbut-2-enedioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

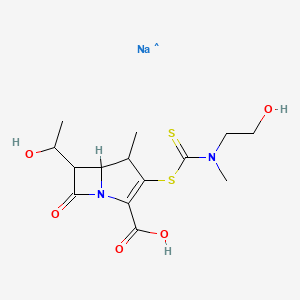

The compound “2-Tert-butyl-3-ethylbut-2-enedioate” is an ester derived from a tert-butyl group and an ethyl group . The tert-butyl group is a common structural motif in organic chemistry. This group consists of a central carbon atom bonded to three methyl groups and one other group, giving it the formula -C(CH3)3 .

Aplicaciones Científicas De Investigación

Microbial Degradation of Oxygenates

Microbial degradation of fuel oxygenates, such as methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), is crucial for mitigating environmental pollution. These compounds, added to gasoline to enhance octane index and improve combustion efficiency, have been detected in groundwater and surface waters, primarily in the USA, posing health and environmental concerns. Recent advances in microbiology have led to the development of microbial consortia capable of mineralizing MTBE, demonstrating the potential for biological treatment of water contaminated with fuel oxygenates. These findings highlight the importance of microbial processes in addressing environmental pollution from fuel additives (Fayolle, Vandecasteele, & Monot, 2001).

Novel Cobalamin-Dependent Mutase Pathway

The discovery of a cobalamin-dependent mutase pathway for the degradation of 2-hydroxyisobutyrate (2-HIBA), a breakdown product of MTBE and ETBE, underscores the complexity and specificity of microbial metabolic pathways. This pathway, involving a cobalamin-containing carbon skeleton-rearranging enzyme, illustrates the sophisticated mechanisms evolved by microorganisms to utilize environmental pollutants as carbon and energy sources, offering insights into novel bioremediation strategies (Rohwerder, Breuer, Benndorf, Lechner, & Müller, 2006).

Synthesis and Characterization of Ethyl tert-Butyl Ether

The synthesis and characterization of ethyl tert-butyl ether (ETBE), a gasoline oxygenate, present an educational opportunity to understand organic synthesis processes and the significance of such compounds in industrial applications. The preparation of ETBE by acid-catalyzed reaction of tert-butyl alcohol with ethyl alcohol, followed by analysis using gas chromatography and IR spectroscopy, not only demonstrates practical organic chemistry techniques but also emphasizes the relevance of ETBE and similar compounds in enhancing fuel properties and reducing environmental impact (Donahue, D'Amico, & Exline, 2002).

Propiedades

IUPAC Name |

2-tert-butyl-3-ethylbut-2-enedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-5-6(8(11)12)7(9(13)14)10(2,3)4/h5H2,1-4H3,(H,11,12)(H,13,14)/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKGNKIVFIWLJP-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C(=O)[O-])C(C)(C)C)C(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10700605 |

Source

|

| Record name | 2-tert-Butyl-3-ethylbut-2-enedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butyl-3-ethylbut-2-enedioate | |

CAS RN |

100922-16-5 |

Source

|

| Record name | 2-tert-Butyl-3-ethylbut-2-enedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-8-Cyclopentyl-4-Methyl-6-(1h-Pyrazol-4-Yl)pyrido[2,3-D]pyrimidin-7(8h)-One](/img/structure/B560606.png)

![Imidazo[1,2-a]pyridine-2-carboxamide, 6-chloro-N-[6-(phenylmethoxy)-1H-benzimidazol-2-yl]-](/img/structure/B560608.png)

![17-Ethynyl-7,13-dimethyl-3-methylidene-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B560613.png)

![{4-[4-[Bis-(4-fluorophenyl)methyl]piperazin-1-yl]-(E)-but-2-enyloxy}acetic acid dihydrochloride](/img/structure/B560623.png)